molecular formula C30H42O11 B1180852 Forrestin A CAS No. 152175-76-3

Forrestin A

Cat. No. B1180852
InChI Key:
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Description

Forrestin A is a novel natural product with intriguing molecular and chemical properties. It is one of several compounds isolated from various species that demonstrate potential in inhibiting ATP-citrate lyase (ACL), a target for treating metabolic disorders such as hyperlipidemia. Forrestin A's unique structure and properties make it a subject of interest in natural product chemistry and drug discovery (Xiong et al., 2021).

Synthesis Analysis

The synthesis of Forrestin A and its analogs, like forrestiacids E-K, involves complex natural product chemistry, often requiring innovative approaches to establish their complex structures. Techniques such as LC-MS/MS-based molecular ion networking have been instrumental in isolating and characterizing these compounds, showcasing the advanced methods needed to synthesize and study such intricate molecules (Zhou et al., 2023).

Molecular Structure Analysis

Forrestin A's molecular structure is characterized by the presence of a rare bicyclo[2.2.2]octene motif, which is a hallmark of its complexity. This structural motif is a result of [4+2] type triterpene-diterpene hybridization, a fascinating aspect of its molecular architecture that contributes to its biological activity (Zhou et al., 2023).

Chemical Reactions and Properties

Forrestin A and related compounds undergo various chemical reactions that underscore their reactivity and potential as biochemical tools or therapeutic agents. Their ability to inhibit ACL, as demonstrated in vitro, points to specific chemical interactions at the molecular level that could be harnessed for drug development. The precise chemical reactions involved in their mechanism of action remain an area of active research, highlighting the complexity of natural products chemistry (Xiong et al., 2021).

Physical Properties Analysis

The physical properties of Forrestin A, such as solubility, melting point, and optical activity, are crucial for understanding its behavior in biological systems and potential applications in drug formulation. However, detailed studies focusing exclusively on these aspects are scarce, indicating a gap in the current knowledge base and an opportunity for future research.

Chemical Properties Analysis

Forrestin A's chemical properties, particularly its bioactivity, are closely linked to its unique molecular structure. The compound's inhibitory effect on ACL suggests a specific interaction with the enzyme, which could be attributed to its particular chemical features, such as the arrangement of functional groups and overall molecular conformation. Understanding these properties is essential for exploring Forrestin A's therapeutic potential and for designing analogs with improved efficacy and specificity (Xiong et al., 2021).

Scientific Research Applications

  • Forrestin A was first isolated from the leaves of Rabdosia forrestii, and it is categorized as an ent-kaurene diterpenoid. Its chemical structure was determined through spectroscopic analysis and chemical evidence (Xu et al., 1993).

  • Further studies on Rabdosia forrestii led to the identification of additional diterpenes, including Forrestin H and Forrestin I, along with their structural elucidation using NMR spectroscopy (Kubo, Shimizu, & Xu, 2003).

  • Another study identified two iridal-type triterpenoids, named Forrestins A and B, from Iris forrestii Dykes. The structures of these compounds were clarified using 1D and 2D NMR and HRESIMS, highlighting the diversity of compounds under the umbrella of 'Forrestin' (Ni, Li, & Yu, 2019).

  • Additionally, Forrestin A was also isolated from the rhizomes of Hedychium yunnanense, along with other diterpenoids, showcasing its presence in various plant species (Xin, 1999).

properties

IUPAC Name

[(1R,2R,3R,4S,6S,8S,9R,10R,11S,13S,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O11/c1-13-19-10-20(37-14(2)31)24-29(9)22(38-15(3)32)11-21(36)28(7,8)25(29)23(39-16(4)33)27(41-18(6)35)30(24,12-19)26(13)40-17(5)34/h19-27,36H,1,10-12H2,2-9H3/t19-,20+,21+,22+,23-,24-,25+,26-,27+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZKZJFIBDPMSV-XKIVFHDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(C3OC(=O)C)OC(=O)C)(C)C)O)OC(=O)C)C)C(C2=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2C[C@@]3([C@H]1[C@]4([C@H](C[C@@H](C([C@@H]4[C@H]([C@@H]3OC(=O)C)OC(=O)C)(C)C)O)OC(=O)C)C)[C@@H](C2=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Forrestin A

Citations

For This Compound
15
Citations
YP Li, SM Zhao, JJ Xu, GZ Zeng, Y Li… - Natural Product …, 2016 - Taylor & Francis
… Two new labdane diterpenes, hedychenoids A (1) and B (2), were isolated from the rhizomes of Hedychium yunnanense, together with four known ones hedychenone (3), forrestin A (4)…
Number of citations: 11 www.tandfonline.com
ZOU Cheng, Z Qing, H Xiaojiang, C Yaozu… - Acta Botanica …, 1999 - europepmc.org
Three diterpenoids, yunnancoronarin D (1), forrestin A (2), and hedychenone (3) were isolated from the 4hizomes of Hedychium yunnanense Gagnep. The first one is a new compound …
Number of citations: 9 europepmc.org
Y Xu, I Kubo, C Tang, F Zhang, H Sun - Phytochemistry, 1993 - Elsevier
… In addition to a known ent-kaurenoid, inflaxarabdonin F, seven novel ent-kaurene diterpenoids were isolated and designated as forrestin A~3. Forrestin A (I), C3oH4201t, showed the …
Number of citations: 14 www.sciencedirect.com
G Ni, JY Li, DQ Yu - Journal of Asian natural products research, 2019 - Taylor & Francis
… The molecular formula of forrestin A (2) was determined to be C 30 H 50 O 3 by HRESIMS at m/z 481.36414 [M + Na] + , suggesting that 1 and 2 might be isomers. Comparison of its …
Number of citations: 3 www.tandfonline.com
BB Solomon - American Behavioral Scientist, 1989 - journals.sagepub.com
Most of us were full-time students and lived in college-sponsored housing. Although most ofus had summer jobs, very few ofus worked part-time during the school year, especially …
Number of citations: 15 journals.sagepub.com
AP Singh, H Chitme, RK Sharma, JB Kandpal… - Molecules, 2023 - mdpi.com
In this review, we describe and discuss the phytoconstituents present in Hedychium species and emphasize their potential as drug candidates. Though they are widely validated in vitro …
Number of citations: 7 www.mdpi.com
F Wang, X Liu, Y Chen, Y An, W Zhao, L Wang, J Tian… - Molecules, 2022 - mdpi.com
In this paper, the confusion of the sources of medicinal materials was briefly expounded, and the differences among the varieties were pointed out. At the same time, the chemical …
Number of citations: 7 www.mdpi.com
Y Sun, R Tsao, F Chen, H Li, J Wang, H Peng… - Journal of Functional …, 2017 - Elsevier
… Peak 80 had a molecular mass of m/z 577.2647 and from its accurate mass formula C 30 H 42 O 11 , it matched with forrestin A in the databases. Peak 89 was assigned to everlastoside …
Number of citations: 46 www.sciencedirect.com
KJ Voon, Y Sivasothy, U Sundralingam… - Pharmaceuticals, 2022 - mdpi.com
… Li and his coworkers in 2016 isolated and characterized two new labdane diterpenes (hedychenoid A and 42) along with four known labdane diterpenes (forrestin A, calcaratarin C, 22 …
Number of citations: 9 www.mdpi.com
X Wang, K Cheng, Z Liu, Y Sun, L Zhou, M Xu, X Dai… - Phytomedicine, 2021 - Elsevier
Background Mosla chinensis Maxim. cv. Jiangxiangru (JXR), a traditional Chinese medicine, commonly used for the therapy of cold, fever, diarrhea, digestive disorders, and other …
Number of citations: 14 www.sciencedirect.com

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